Researchers using TMSCl for irreversible silyl halide-driven reactions face equilibrium reversion and substrate degradation from lower Si-Cl bond energy and 57°C bp. TMSF (bp 16°C, Si-F ~135 kcal/mol) eliminates these issues:
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Fluorotrimethylsilane (TMSF, CAS 420-56-4) is a highly volatile organosilicon compound (boiling point 16 °C) characterized by an exceptionally strong silicon-fluorine bond [1]. In industrial and advanced laboratory procurement, it is prioritized not as a generic silylating agent, but as a specialized thermodynamic driver, a precursor for anhydrous fluoride salts, and a high-vapor-pressure monomer for chemical vapor deposition . Its extreme volatility and the thermodynamic stability of the Si-F bond make it strictly necessary for processes where byproduct removal must be heat-free or where irreversible reaction completion is mandatory.
Attempting to substitute Fluorotrimethylsilane with the ubiquitous and cheaper Chlorotrimethylsilane (TMSCl) routinely fails in specialized applications due to thermal and thermodynamic limitations. TMSCl has a boiling point of 57 °C, requiring active vacuum or elevated temperatures for removal, which can degrade sensitive intermediates . More critically, the Si-Cl bond dissociation energy is significantly lower than the Si-F bond (~135 kcal/mol). In reactions that rely on the formation of the silyl halide to drive the equilibrium forward—such as the generation of naked enolates or the irreversible scavenging of hydrofluoric acid—the Si-Cl bond cannot provide the necessary thermodynamic sink, resulting in reversible pathways and incomplete conversions [1].
TMSF offers a quantifiable processability advantage over standard silylating agents due to its extreme volatility. With a boiling point of 16 °C, TMSF exists as a gas at standard room temperature, whereas TMSCl boils at 57 °C [1]. In complex syntheses, TMSF evaporates spontaneously from the reaction mixture, eliminating the need for aqueous washing or heated vacuum distillation.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 16 °C (Spontaneous evaporation at RT) |
| Comparator Or Baseline | 57 °C (TMSCl) |
| Quantified Difference | 41 °C lower boiling point |
| Conditions | Standard atmospheric pressure workup |
Allows for the completely mild, heat-free removal of silyl byproducts, protecting thermally sensitive or hydrolytically unstable target molecules.
The utility of TMSF in driving reactions to completion relies on the exceptional strength of the silicon-fluorine bond. The Si-F bond dissociation energy (BDE) is approximately 135 kcal/mol (565 kJ/mol), which is thermodynamically stronger than the Si-Cl bond (approx. 113 kcal/mol) [1]. This >20 kcal/mol energy gap acts as a massive thermodynamic sink. When TMSF is formed as a leaving group or byproduct, the reaction is rendered strictly irreversible [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) |
| Target Compound Data | ~135 kcal/mol (Si-F bond) |
| Comparator Or Baseline | ~113 kcal/mol (Si-Cl bond in TMSCl) |
| Quantified Difference | >20 kcal/mol stronger bond formation |
| Conditions | Standard thermodynamic conditions (gas phase/solution) |
Ensures irreversible reaction pathways and >99% conversion in complex deprotections and enolate generations.
Procuring TMSF is critical for the synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), a highly soluble, strictly anhydrous fluoride source. Commercial tetrabutylammonium fluoride (TBAF) is notoriously difficult to dry and often contains water that ruins moisture-sensitive couplings [1]. TMSF reacts cleanly with sulfonium precursors to yield TASF, providing a 'naked' fluoride ion without the hydration sphere associated with TBAF [2].
| Evidence Dimension | Hydration State of Generated Fluoride Reagent |
| Target Compound Data | Strictly anhydrous (TASF derived from TMSF) |
| Comparator Or Baseline | Typically hydrated (Commercial TBAF) |
| Quantified Difference | Elimination of water-induced side reactions (protodesilylation) |
| Conditions | Moisture-sensitive nucleophilic fluorination and cross-coupling |
Enables the in-house generation of ultra-dry fluoride reagents essential for high-yield organometallic cross-couplings.
For industrial surface modification of cellulosic materials and papers, TMSF is utilized in plasma-enhanced chemical vapor deposition (PECVD). Its high vapor pressure at room temperature allows it to be fed into plasma chambers without the heated delivery lines required for heavier fluorosilanes or alkylsilanes [1]. This creates uniform, nanoscale hydrophobic fluorocarbon/siloxane networks on substrates with significantly lower equipment overhead [2].
| Evidence Dimension | Precursor Delivery Temperature |
| Target Compound Data | Ambient / Room Temperature (due to bp 16 °C) |
| Comparator Or Baseline | Elevated temperatures required for heavier silanes (bp >100 °C) |
| Quantified Difference | Eliminates heated line requirements |
| Conditions | Atmospheric or low-pressure plasma deposition systems |
Reduces energy consumption and equipment complexity in continuous roll-to-roll plasma coating of papers and textiles.
TMSF is the required starting material for synthesizing TASF, an anhydrous, organic-soluble fluoride source. This is critical for facilities conducting moisture-sensitive cross-couplings or nucleophilic fluorinations where commercial TBAF introduces unacceptable levels of water[1].
In the synthesis of highly sensitive pharmaceutical intermediates, TMSF is generated as a highly volatile byproduct during fluoride-induced desilylation. Its immediate evaporation (bp 16 °C) drives the equilibrium forward and allows for product isolation without harsh aqueous workups [2].
Due to its high vapor pressure, TMSF is an ideal precursor for plasma-enhanced chemical vapor deposition (PECVD) on cellulosic materials, papers, and textiles. It provides a robust hydrophobic fluorocarbon layer without requiring heated precursor delivery systems [3].
In lithium-ion battery R&D, TMSF is studied as the stable, irreversible endpoint of hydrofluoric acid (HF) scavenging by TMS-containing electrolyte additives. Procuring pure TMSF allows researchers to directly test its independent effect on the solid electrolyte interphase (SEI) without confounding additive breakdown products [4].
Flammable;Compressed Gas;Irritant